Bienvenue dans la boutique en ligne BenchChem!

4-(Quinolin-2-ylmethoxy)benzyl alcohol

CysLT1 receptor antagonism leukotriene D4 structure–activity relationship

4-(Quinolin-2-ylmethoxy)benzyl alcohol (IUPAC: [4-(quinolin-2-ylmethoxy)phenyl]methanol, CAS not separately assigned; molecular formula C17H15NO2, MW 265.31 g/mol) belongs to the (quinolin-2-ylmethoxy)phenyl–containing compound class, a pharmacologically privileged scaffold that has yielded multiple high-affinity cysteinyl leukotriene receptor 1 (CysLT1R) antagonists and 5-lipoxygenase-activating protein (FLAP) inhibitors. The compound serves as a critical synthetic intermediate in the construction of para-substituted quinolinylmethoxy benzyl derivatives, as documented in US Patent 5,410,061 and the seminal Journal of Medicinal Chemistry series on (quinolin-2-ylmethoxy)phenyl-containing leukotriene antagonists.

Molecular Formula C17H15NO2
Molecular Weight 265.31g/mol
Cat. No. B1187166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Quinolin-2-ylmethoxy)benzyl alcohol
Molecular FormulaC17H15NO2
Molecular Weight265.31g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)CO
InChIInChI=1S/C17H15NO2/c19-11-13-5-9-16(10-6-13)20-12-15-8-7-14-3-1-2-4-17(14)18-15/h1-10,19H,11-12H2
InChIKeyKWMYNNIXCXDPLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Quinolin-2-ylmethoxy)benzyl alcohol – Chemical Identity, Class, and Procurement-Relevant Characteristics


4-(Quinolin-2-ylmethoxy)benzyl alcohol (IUPAC: [4-(quinolin-2-ylmethoxy)phenyl]methanol, CAS not separately assigned; molecular formula C17H15NO2, MW 265.31 g/mol) belongs to the (quinolin-2-ylmethoxy)phenyl–containing compound class, a pharmacologically privileged scaffold that has yielded multiple high-affinity cysteinyl leukotriene receptor 1 (CysLT1R) antagonists and 5-lipoxygenase-activating protein (FLAP) inhibitors [1]. The compound serves as a critical synthetic intermediate in the construction of para-substituted quinolinylmethoxy benzyl derivatives, as documented in US Patent 5,410,061 and the seminal Journal of Medicinal Chemistry series on (quinolin-2-ylmethoxy)phenyl-containing leukotriene antagonists [2]. Commercially, it is supplied at ≥95% purity (HPLC) for research use, with the benzyl alcohol functional handle enabling direct conversion to the benzyl chloride for N-alkylation, sulfonamide coupling, and indole scaffold elaboration .

Why 4-(Quinolin-2-ylmethoxy)benzyl Alcohol Cannot Be Interchanged with Regioisomeric or Scaffold Analogs in Leukotriene Pathway Research


Generic substitution among (quinolin-2-ylmethoxy)phenyl derivatives is precluded by the regiospecific structure–activity relationships governing leukotriene pathway modulation. The para-substituted benzyl alcohol scaffold is the essential precursor for FLAP inhibitors such as BAY X1005 (Veliflapon), whereas the meta-substituted regioisomer (3-(quinolin-2-ylmethoxy)benzyl alcohol, CAY10789) yields direct CysLT1R antagonists with a fundamentally different pharmacological profile and approximately 30- to 60-fold lower potency in downstream derivatives [1]. Furthermore, the benzyl alcohol functional group is stoichiometrically required for the N-chlorosuccinimide/triphenylphosphine-mediated conversion to benzyl chloride—the electrophilic partner in indole N-alkylation that constructs the potent CysLT1 antagonist pharmacophore (CHEMBL128151: IC50 = 44 nM; CHEMBL131287: IC50 = 86 nM) [2]. Substituting the alcohol with a methyl ether, phenol, or carboxylic acid abolishes this derivatization pathway, rendering alternative analogs unsuitable for the patented synthetic sequence [3].

Quantitative Differentiation Evidence for 4-(Quinolin-2-ylmethoxy)benzyl Alcohol Versus Closest Analogs


Para- vs. Meta-Regioisomer: 30–60-Fold Potency Advantage in Downstream CysLT1 Antagonists Originating from 4-(Quinolin-2-ylmethoxy)benzyl Alcohol

Derivatives synthesized from 4-(quinolin-2-ylmethoxy)benzyl alcohol (para series) exhibit CysLT1R antagonist IC50 values of 44 nM (CHEMBL128151) and 86 nM (CHEMBL131287) in human dU937 cells, representing a 30- to 64-fold potency enhancement over the meta-substituted regioisomeric parent compound CAY10789 (3-(quinolin-2-ylmethoxy)benzyl alcohol), which displays a CysLT1R IC50 of 2.80 μM (2,800 nM) [1][2]. The para-linked benzylamide extension in CHEMBL128151 and CHEMBL131287 fills a critical lipophilic pocket in the CysLT1R binding site that the truncated meta-benzyl alcohol CAY10789 cannot access, as corroborated by GRIND/ALMOND QSAR models (r² = 0.67, q² = 0.54) which identify GRIND variables 11-50 and 22-55 as responsible for high-affinity binding in the para-bridged aryl series [3].

CysLT1 receptor antagonism leukotriene D4 structure–activity relationship

Divergent Pharmacological Trajectories: Para-Substituted Intermediate Enables FLAP Inhibition, Whereas Meta-Substituted Analogs Are Restricted to Direct CysLT1R Antagonism

The 4-(quinolin-2-ylmethoxy)benzyl alcohol scaffold serves as the essential precursor for FLAP-targeting leukotriene biosynthesis inhibitors. BAY X1005 (Veliflapon), constructed on the para-substituted 4-(quinolin-2-ylmethoxy)phenyl core, inhibits LTB4 synthesis in isolated human PMNL with an IC50 of 0.22 μM and LTC4 synthesis in mouse macrophages with an IC50 of 0.021 μM [1]. In contrast, the meta-substituted benzyl alcohol scaffold exemplified by REV 5901 (α-pentyl-3-(2-quinolinylmethoxy)benzenemethanol) is a direct CysLT1R antagonist (Ki = 0.7 μM) and 5-lipoxygenase inhibitor (IC50 = 0.12 μM in rat neutrophils) but does not target FLAP and has not yielded FLAP-selective clinical candidates [2]. Para-substitution therefore provides a bifunctional synthetic entry point capable of generating both FLAP inhibitors and CysLT1 antagonists, whereas meta-substitution restricts the chemical space to direct receptor antagonism [3].

FLAP inhibitor 5-lipoxygenase leukotriene biosynthesis

Synthetic Handle Versatility: Benzyl Alcohol-to-Chloride Conversion Enables Regiospecific Indole N-Alkylation Unattainable with Phenol or Methyl Ether Analogs

The primary synthetic value of 4-(quinolin-2-ylmethoxy)benzyl alcohol lies in its quantitative conversion to the corresponding benzyl chloride. In US Patent 5,410,061, treatment of 26.58 g (100 mmol) of 4-(quinolin-2-ylmethoxy)benzyl alcohol with N-chlorosuccinimide (16.69 g, 125 mmol) and triphenylphosphine (32.89 g, 125 mmol) in dichloromethane (600 mL) at 0–5 °C for 1.5 hours, followed by rapid flash silica purification (petroleum ether–diethyl ether 2:1), afforded 4-(quinolin-2-ylmethoxy)benzyl chloride in high yield [1]. This benzyl chloride is the universal electrophile for N-alkylating indole-5-, indole-6-, indole-7-, and indole-4-carboxylate methyl esters to produce the full indole regioisomeric panel of CysLT1 antagonists, a transformation that the corresponding phenol (4-(quinolin-2-ylmethoxy)phenol) or methyl ether cannot undergo [2]. The 3-(quinolin-2-ylmethoxy)benzyl alcohol meta isomer is analogously converted (Example 5a, part ii), confirming that the benzyl alcohol → benzyl chloride transformation is regioisomer-independent, but the downstream antagonist potency is regiospecifically determined by the para vs. meta benzyl linkage [3].

synthetic intermediate benzyl chloride N-alkylation

Meta-Substituted Benzyl Alcohol (CAY10789) Introduces Off-Target GPBAR1 Agonism Absent from Para-Substituted Scaffold Derivatives

The meta-substituted regioisomer 3-(quinolin-2-ylmethoxy)benzyl alcohol (CAY10789, REV5901 analog) acts as a dual CysLT1R antagonist (IC50 = 2.80 μM) and GPBAR1 (G-protein-coupled bile acid receptor 1, TGR5) agonist (EC50 = 3 μM), with GPBAR1 transactivation confirmed in GPBAR1-transfected cells (EC50 = 2.5 μM for REV5901) [1][2]. This dual pharmacology, while therapeutically interesting for colitis and metabolic syndrome models, introduces confounding variables in experiments designed to isolate CysLT1R-mediated effects. In contrast, the para-substituted derivatives CHEMBL128151 and CHEMBL131287 have been profiled exclusively as CysLT1 antagonists with no reported GPBAR1 agonism [3]. The GRIND/ALMOND chemometric model trained on 54 quinolinyl(bridged)aryl CysLT1 antagonists demonstrates that variables 11-50 and 22-55 drive high-affinity binding in the para-bridged series, whereas variable 11-62 is detrimental—a structural feature differentially present in meta-substituted analogs that may favor GPBAR1 interaction [4].

GPBAR1 drug repositioning off-target pharmacology

In Vivo Validation Gap: Para-Substituted FLAP Inhibitor BAY X1005 Reached Clinical Development, Whereas Meta-Substituted REV5901 Was Shelved

The para-substituted (quinolin-2-ylmethoxy)phenyl scaffold has produced BAY X1005 (Veliflapon/DG-031), which advanced to clinical trials (Phase II for atherosclerosis and myocardial infarction risk) with demonstrated oral bioavailability, enantioselectivity (31-fold over (S)-enantiomer), and in vivo efficacy: ED50 = 48.7 mg/kg p.o. in arachidonic acid-induced mouse ear inflammation; ED50 = 11.8 mg/kg p.o. (1 h) and 6.7 mg/kg p.o. (5 h) for ex vivo LTB4 inhibition in rat whole blood; and statistically significant reduction in platelet-activating factor-induced mortality in mice (100 mg/kg p.o.) [1]. In contrast, the meta-substituted benzyl alcohol series led to REV5901, which was extensively characterized but shelved without reaching sufficient priority for clinical development, despite showing GPBAR1-mediated anti-inflammatory efficacy in rodent colitis models [2]. This divergent translational trajectory underscores the greater therapeutic and commercial validation of the para-substituted scaffold accessible through 4-(quinolin-2-ylmethoxy)benzyl alcohol.

clinical development FLAP inhibitor oral bioavailability

Optimal Procurement and Application Scenarios for 4-(Quinolin-2-ylmethoxy)benzyl Alcohol Based on Quantitative Differentiation Evidence


Synthesis of Low-Nanomolar CysLT1 Antagonists via Indole N-Alkylation (CHEMBL128151 Series)

Investigators constructing CysLT1 receptor antagonists with sub-100 nM potency should procure 4-(quinolin-2-ylmethoxy)benzyl alcohol as the starting material. Following the US Patent 5,410,061 protocol, the benzyl alcohol is converted to benzyl chloride (NCS/PPh₃/CH₂Cl₂, 0–5 °C, 1.5 h), then used to N-alkylate methyl indole-5-carboxylate or indole-7-carboxylate, yielding antagonists with CysLT1 IC50 values of 44–86 nM—a 30- to 64-fold enhancement over the meta-substituted regioisomeric benzyl alcohol CAY10789 (IC50 = 2,800 nM) . The para substitution pattern is essential for achieving this potency, as demonstrated by GRIND/ALMOND QSAR models where the para-bridged aryl geometry enables high-affinity receptor interactions .

FLAP Inhibitor Development Programs Requiring Para-Substituted (Quinolin-2-ylmethoxy)phenyl Scaffolds

For programs targeting 5-lipoxygenase-activating protein (FLAP) rather than direct CysLT1R antagonism, 4-(quinolin-2-ylmethoxy)benzyl alcohol is the mandatory intermediate. The para-substituted scaffold is the core of BAY X1005 (Veliflapon), which inhibits LTB4 synthesis with IC50 values of 0.22 μM (human), 0.026 μM (rat), and 0.039 μM (mouse) and has demonstrated oral efficacy in multiple in vivo inflammation models . The meta-substituted regioisomer (REV5901/CAY10789) does not engage FLAP and is restricted to direct CysLT1R/GPBAR1 pharmacology . Procurement of the para isomer is therefore non-negotiable for FLAP-targeted research.

Selective CysLT1R Antagonism Without GPBAR1 Confounding for Inflammatory Disease Mechanism Studies

Experiments designed to isolate CysLT1R-mediated signaling in leukotriene-driven inflammation should utilize 4-(quinolin-2-ylmethoxy)benzyl alcohol-derived antagonists rather than the meta-substituted regioisomer. CAY10789 and REV5901 exhibit dual CysLT1R/GPBAR1 pharmacology (GPBAR1 EC50 = 2.5–3 μM), which confounds interpretation of anti-inflammatory effects in colitis, metabolic syndrome, and macrophage activation assays . Para-substituted derivatives CHEMBL128151 and CHEMBL131287 are selective CysLT1 antagonists with no reported GPBAR1 agonism, enabling cleaner mechanistic dissection .

Structure–Activity Relationship (SAR) Studies Mapping Regioisomeric Effects on Leukotriene Pathway Target Selectivity

Medicinal chemistry teams conducting systematic SAR around the (quinolin-2-ylmethoxy)phenyl pharmacophore should procure both the para (4-substituted) and meta (3-substituted) benzyl alcohol isomers as matched-pair comparators. The paired comparison reveals that para substitution enables FLAP inhibition and sub-100 nM CysLT1 antagonism, whereas meta substitution at the identical benzyl position yields micromolar CysLT1 antagonism plus GPBAR1 agonism . This regioisomeric switch offers a rare opportunity to toggle between three distinct pharmacological outcomes (FLAP inhibition, selective CysLT1 antagonism, dual CysLT1/GPBAR1 modulation) by altering only the substitution position on the central phenyl ring .

Quote Request

Request a Quote for 4-(Quinolin-2-ylmethoxy)benzyl alcohol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.